1-(2-chlorobenzyl)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-(2-chlorobenzyl)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzyl group, difluorophenyl group, and a dihydropyridine ring. Its molecular formula is C19H14ClF2N2O2.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF2N2O2/c20-15-6-2-1-4-12(15)11-24-9-3-5-14(19(24)26)18(25)23-13-7-8-16(21)17(22)10-13/h1-10H,11H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYZWYLSYAVEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the chlorobenzyl group: This step often involves a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the dihydropyridine intermediate.
Attachment of the difluorophenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where a difluorophenyl boronic acid or halide is coupled with the intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Synthetic Methodologies
The synthesis of 1-(2-chlorobenzyl)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of Dihydropyridine Ring : Utilizing appropriate precursors under controlled conditions.
- Substitution Reactions : Introducing the chlorobenzyl and difluorophenyl groups through electrophilic aromatic substitution or nucleophilic addition.
- Purification : Employing chromatographic techniques to isolate the desired product with high purity.
Optimized reaction conditions are crucial for achieving high yields, often involving advanced catalytic systems.
Research indicates that this compound exhibits significant biological activity, making it a candidate for various therapeutic applications:
- Antitumor Activity : Investigated for efficacy against solid tumors, particularly colorectal cancer. The compound's structural features may enhance its interaction with biological targets involved in tumor growth and proliferation.
- Pharmacological Potential : Preliminary studies suggest that it may possess anti-inflammatory and analgesic properties due to its ability to modulate specific biochemical pathways.
Antitumor Efficacy
In studies assessing the antitumor effects of related compounds, derivatives of dihydropyridine have shown promising results against various cancer cell lines. For instance, compounds similar to this compound have been reported to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways associated with tumor growth.
Pharmacological Investigations
Several pharmacological studies have evaluated the compound's potential as an anti-inflammatory agent. These studies often employ in vitro assays to assess the compound's ability to inhibit pro-inflammatory cytokines or enzymes involved in inflammatory responses.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(4-chlorobenzyl)-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Structure | Similar substituents but different substitution patterns affecting activity. |
| 1-(3-bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline | Structure | Isoquinoline structure; differing biological activity profile compared to dihydropyridine derivatives. |
| 1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide | Structure | Incorporates a pyrrole moiety; unique pharmacological profile potential. |
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzyl)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it may offer improved efficacy, selectivity, or stability in various applications.
Biological Activity
1-(2-chlorobenzyl)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine derivative with notable potential in medicinal chemistry. This compound is recognized for its role as a chiral intermediate in the synthesis of Ticagrelor, a drug used to treat acute coronary syndromes. Its unique structure, characterized by a dihydropyridine ring and various substituents, suggests diverse biological activities that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is , with a CAS number of 338782-79-9. The key structural features include:
- Dihydropyridine ring : Central to its biological activity.
- Chlorobenzyl group : Influences lipophilicity and receptor interactions.
- Difluorophenyl group : Enhances binding affinity and selectivity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cell lines. For example, it has shown better cytotoxicity compared to the reference drug bleomycin in FaDu hypopharyngeal tumor cells .
- Calcium Channel Blocking : The compound may act as a calcium channel blocker, which could modulate vascular tone and blood pressure.
- Enzyme Inhibition : It has been explored for its potential to inhibit various enzymes relevant to disease mechanisms, particularly in cancer therapy and neurodegenerative diseases .
The mechanisms through which this compound exerts its biological effects include:
- Receptor Interaction : It may interact with specific cellular receptors involved in signal transduction pathways.
- Enzyme Modulation : The compound's structure allows it to modulate enzyme activity crucial for cancer progression and other diseases.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in tumor cells.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Anticancer Activity : A study demonstrated that derivatives of dihydropyridine compounds showed improved cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) indicated that modifications at specific positions enhanced anticancer efficacy .
- Calcium Channel Blocker Research : Another investigation focused on the compound's ability to block calcium channels, which is critical for regulating vascular tone. This property was linked to potential applications in treating hypertension and related cardiovascular conditions.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(4-chlorobenzyl)-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Structure | Similar groups but different substitution patterns affecting activity. |
| 1-(3-bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline | Structure | Isoquinoline structure; different biological profiles. |
| 1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide | Structure | Incorporates a pyrrole moiety; unique pharmacological potential. |
Q & A
What are the recommended synthetic routes for 1-(2-chlorobenzyl)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?
Basic
A validated synthetic approach involves coupling a 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative with a substituted aniline. For example, triphosgene-mediated carboxamide formation (as described for analogous urea derivatives) can be adapted:
React 3,4-difluoroaniline with triphosgene in anhydrous acetonitrile under cooled conditions (0–5°C) to generate the reactive isocyanate intermediate.
Introduce 1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid in the presence of triethylamine to facilitate nucleophilic acylation.
Purify via silica gel chromatography (EtOAc/petroleum ether gradient) and recrystallize from ethyl acetate for structural validation .
How is the compound structurally characterized to confirm regiochemistry and stereoelectronic effects?
Basic
X-ray crystallography is critical for unambiguous structural confirmation. Key parameters include:
- Dihedral angles : Assess coplanarity between the pyridine ring and substituents (e.g., 2-chlorobenzyl group). Non-coplanar arrangements (e.g., >30° dihedral angle) may indicate steric hindrance or electronic repulsion.
- Hydrogen bonding : Analyze intermolecular interactions (e.g., N–H···O=C) in the crystal lattice, which influence solubility and stability.
For example, analogous pyridine carboxamides show fluorine atoms in the aryl ring adopt near-coplanar geometry, while bulky substituents induce torsional strain .
What strategies are employed to optimize bioactivity while mitigating off-target effects in related dihydropyridine carboxamides?
Advanced
Structure-activity relationship (SAR) studies focus on:
- Substituent modulation : Replace 3,4-difluorophenyl with electron-withdrawing groups (e.g., -CF₃) to enhance target binding affinity.
- Scaffold hybridization : Integrate moieties from bioactive analogs (e.g., pyrazolyl-indazole in ) to improve selectivity for kinase targets.
- Metabolic stability : Introduce deuterium at labile C–H positions (e.g., pyridine C-4) to prolong half-life, as seen in fluorinated carboxamide derivatives .
How can contradictions in pharmacological data (e.g., conflicting IC₅₀ values) be resolved?
Advanced
Contradictions often arise from assay variability (e.g., cell line differences, ATP concentrations in kinase assays). Mitigation strategies include:
Orthogonal assays : Validate inhibition using biochemical (e.g., fluorescence polarization) and cellular (e.g., Western blot for phosphorylated targets) approaches.
Control standardization : Use a reference inhibitor (e.g., staurosporine) across experiments to normalize activity.
Solvent matching : Ensure consistent DMSO concentrations (<0.1%) to avoid solvent-induced artifacts .
What computational methods predict binding modes to targets like kinases or GPCRs?
Advanced
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) are standard:
- Docking : Screen against kinase ATP-binding pockets (e.g., EGFR, VEGFR2) using the compound’s minimized conformation. Prioritize poses with hydrogen bonds to hinge regions (e.g., Met793 in EGFR).
- MD simulations : Run 100-ns trajectories to assess binding stability. Key metrics include root-mean-square deviation (RMSD <2 Å) and interaction persistence (>80% simulation time).
Comparative analysis with co-crystallized inhibitors (e.g., erlotinib) refines predictive accuracy .
How are solubility challenges addressed during formulation for in vivo studies?
Advanced
Low aqueous solubility (common in dihydropyridines) is mitigated via:
Co-solvent systems : Use 10% PEG-400/5% Tween-80 in saline for intravenous administration.
Amorphous solid dispersions : Spray-dry with polyvinylpyrrolidone (PVP K30) to enhance dissolution rates.
Prodrug derivatization : Introduce phosphate esters at the pyridine C-2 oxygen, which hydrolyze in vivo to the active form .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
